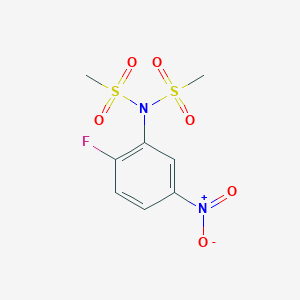

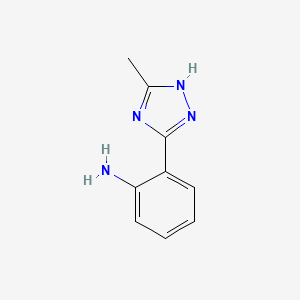

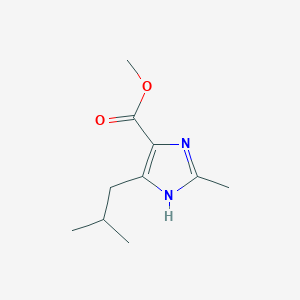

![molecular formula C13H11N3O2S B1416594 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941868-60-6](/img/structure/B1416594.png)

7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

Overview

Description

Thiazolo[5,4-d]pyridazine compounds are a class of heterocyclic compounds that contain a thiazole ring fused with a pyridazine ring . These compounds are known for their electron-deficient nature, high oxidative stability, and rigid planar structure, which enables efficient intermolecular π–π overlap . They have been used in the design of conjugated microporous polymers (CMPs), which are multifaceted photocatalysts .

Synthesis Analysis

While specific synthesis methods for your compound are not available, thiazolo[5,4-d]pyridazine compounds can be synthesized through various methods. For instance, CMPs linked by the electron-deficient thiazolo[5,4-d]thiazole were designed by extending the donor from benzene to pyrene to broaden the visible light activity .Molecular Structure Analysis

The thiazolo[5,4-d]pyridazine moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This structure allows these compounds to have broad absorption of visible light and higher efficiency of charge transfer .Chemical Reactions Analysis

Thiazolo[5,4-d]pyridazine compounds have been used in green light-driven selective aerobic oxidation of amines . They have shown remarkable photocatalytic performance in converting a wealth of primary and secondary amines to corresponding imines with molecular oxygen .Scientific Research Applications

Bioactivity and Pharmacological Properties

Research on compounds with similar structures has revealed a broad spectrum of biological and pharmacological activities. For instance, thiazolidin-4-ones and related scaffolds have demonstrated significant anti-inflammatory, anticancer, and analgesic activities. These compounds' mechanisms of action often involve modulation of enzyme activities, interaction with biological targets, and inhibition of inflammatory pathways (Mech, Kurowska, & Trotsko, 2021; Santos, Jones Junior, & Silva, 2018).

Synthetic Pathways and Chemical Transformations

The development of synthetic methodologies for constructing complex heterocyclic compounds, including pyridazinones and thiazolopyridazinones, has been a significant area of research. These studies focus on innovative synthetic routes, catalysis, and green chemistry approaches to enhance efficiency, selectivity, and environmental compatibility (Parmar, Vala, & Patel, 2023). The versatility of these compounds in chemical reactions enables the exploration of novel pharmacological agents and materials with potential applications in various industries.

Optoelectronic and Material Science Applications

The incorporation of pyridazinone and thiazolo[4,5-d]pyridazinone frameworks into π-extended conjugated systems has shown significant value in creating novel optoelectronic materials. These compounds contribute to the development of organic light-emitting diodes (OLEDs), photoelectric conversion elements, and other electronic devices. The research highlights the potential of these chemical structures in advancing technology and material science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name |

7-(4-methoxyphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2S/c1-7-14-11-12(19-7)10(15-16-13(11)17)8-3-5-9(18-2)6-4-8/h3-6H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEFQMQTWRHXCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C(=NNC2=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

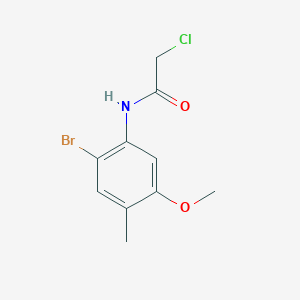

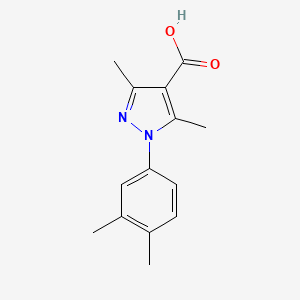

![{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}methanol](/img/structure/B1416511.png)

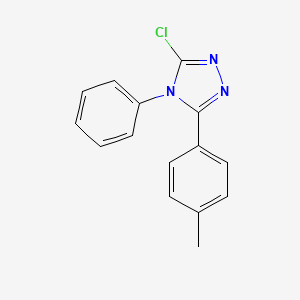

![{4-[(Difluoromethyl)thio]phenyl}methanol](/img/structure/B1416518.png)

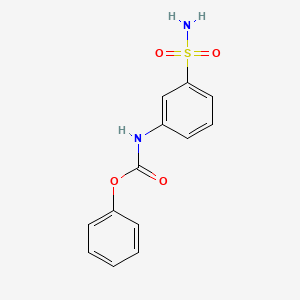

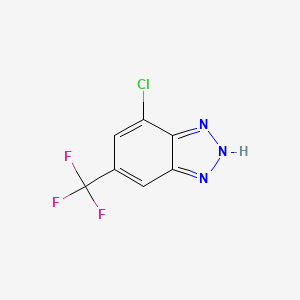

![3-chloro-N-[2-chloro-5-(pyrrolidine-1-sulfonyl)phenyl]propanamide](/img/structure/B1416528.png)